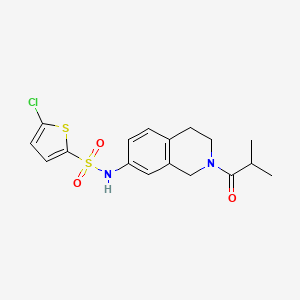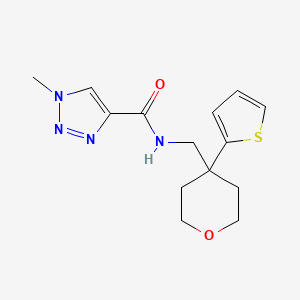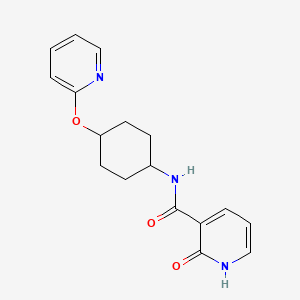![molecular formula C29H30N4O4 B2662080 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 946254-08-6](/img/no-structure.png)
2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . They are known to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinazolinones are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbonyl groups .Applications De Recherche Scientifique
Synthesis and Characterization
Quinazoline derivatives have been synthesized and characterized for their potential as antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities against several microorganisms, including Escherichia coli and Staphylococcus aureus. This demonstrates the compound's potential in contributing to the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity
Patel and Shaikh (2011) reported on the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities, highlighting the chemical versatility of quinazoline derivatives in generating compounds with significant biological activities (Patel & Shaikh, 2011).
Pharmacological Potential
Research by Rajveer et al. (2010) focused on the synthesis of 6-bromoquinazolinone derivatives to evaluate their pharmacological activities, including anti-inflammatory and analgesic properties. This work contributes to understanding the compound's potential in drug development for treating various conditions (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides, investigating their analgesic and anti-inflammatory activities. Their findings suggested that certain compounds exhibited potent activities, providing a basis for further exploration in medical applications (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethylphenylamine with ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "4-ethylphenylamine", "ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate", "sodium hydroxide", "water", "ethyl acetate", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: Condensation - 4-ethylphenylamine is reacted with ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate in the presence of a base such as sodium hydroxide to yield the intermediate product.", "Step 2: Hydrolysis - The intermediate product is then hydrolyzed using hydrochloric acid to remove the ethyl ester group and yield the corresponding carboxylic acid.", "Step 3: Decarboxylation - The carboxylic acid is then decarboxylated using heat and a base such as sodium hydroxide to yield the final product, 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 4: Purification - The final product is purified using a solvent such as ethyl acetate and dried to yield the pure compound." ] } | |
Numéro CAS |
946254-08-6 |
Formule moléculaire |
C29H30N4O4 |
Poids moléculaire |
498.583 |
Nom IUPAC |
2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H30N4O4/c1-4-20-9-13-22(14-10-20)31-27(35)18-32-25-8-6-5-7-24(25)28(36)33(29(32)37)23-15-11-21(12-16-23)17-26(34)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,34)(H,31,35) |
Clé InChI |
JQMKBUSIMQCMAL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2661997.png)
![{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride](/img/structure/B2662001.png)

![1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2662004.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)

![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)

![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)
![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2662018.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)